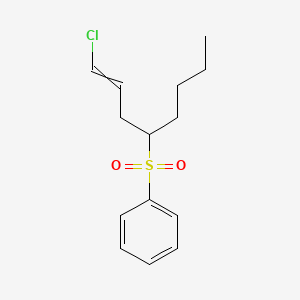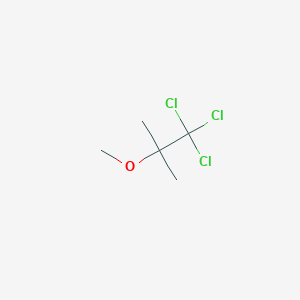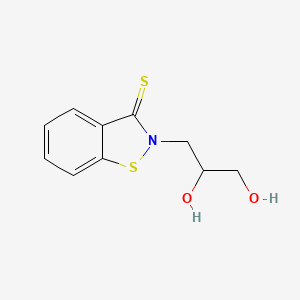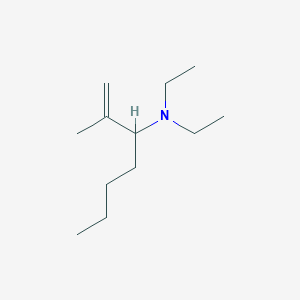
S-Butyl phenyl(propan-2-yl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Butyl phenyl(propan-2-yl)carbamothioate is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butyl group, a phenyl group, and a propan-2-yl group attached to a carbamothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl phenyl(propan-2-yl)carbamothioate typically involves the reaction of butyl isothiocyanate with phenyl(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise control of reaction temperature and pressure, and efficient purification techniques such as distillation and crystallization to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
S-Butyl phenyl(propan-2-yl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamothioate group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted carbamothioates
Scientific Research Applications
S-Butyl phenyl(propan-2-yl)carbamothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-Butyl phenyl(propan-2-yl)carbamothioate involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting the metabolic processes within cells. Additionally, it can interact with cellular membranes, altering their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Diafenthiuron: A thiourea-based compound with similar structural features but different applications, primarily used as a pesticide.
Phenylthiourea: Shares the thiourea moiety but lacks the butyl and propan-2-yl groups, leading to different chemical properties and applications.
Uniqueness
S-Butyl phenyl(propan-2-yl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
62604-19-7 |
|---|---|
Molecular Formula |
C14H21NOS |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
S-butyl N-phenyl-N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-4-5-11-17-14(16)15(12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
IADSGSRALDLDBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)N(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B14527976.png)






![2,2'-({4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14528022.png)
![N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine](/img/structure/B14528025.png)
![6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14528033.png)




